molecular formula C19H20F3NO3S2 B2743623 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1798015-65-2

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2743623
CAS No.: 1798015-65-2
M. Wt: 431.49
InChI Key: MSSBPAKQAGGCLI-UHFFFAOYSA-N
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Description

N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide is an intricate chemical compound belonging to the sulfonamide family. With a complex structure that integrates sulfur, trifluoromethyl, and benzene functional groups, this compound holds potential for diverse applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide typically involves a multi-step process:

  • Step 1: Synthesis of the tetrahydropyran moiety: Starting with 4-hydroxy tetrahydro-2H-pyran, a substitution reaction introduces a phenylthio group at the fourth carbon.

  • Step 2: Introduction of the benzenesulfonamide group: A Friedel-Crafts alkylation reaction is performed to attach the benzenesulfonamide moiety to the pyran ring.

  • Step 3: Trifluoromethylation: Using a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent), a trifluoromethyl group is introduced at the para position of the benzene ring.

Industrial Production Methods: For industrial production, optimization of reaction conditions is essential:

  • Temperature and Pressure: Controlled to ensure maximum yield and minimal side products.

  • Catalysts: Use of catalysts like AlCl₃ for Friedel-Crafts reactions.

  • Purification: Techniques like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The nitro group (if present) in derivative compounds can be reduced to an amine.

  • Substitution: The trifluoromethyl group, while stable, can be substituted under specific conditions.

Common Reagents and Conditions:
  • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Employing nucleophilic or electrophilic substitution reagents under appropriate conditions.

Major Products Formed:
  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines.

  • Substitution Products: Depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Synthesis of Analogous Compounds: The compound serves as a precursor or intermediate in the synthesis of related sulfonamides.

Biology:
  • Enzyme Inhibitors: Potential use as inhibitors in various enzyme-targeted studies.

Medicine:
  • Pharmacology: Investigation into its effects as a potential therapeutic agent.

Industry:
  • Catalysis: Use as a catalyst in specific chemical reactions.

Mechanism of Action

The compound’s mechanism of action revolves around its interactions with biological molecules:

  • Molecular Targets: Primarily interacts with enzymes, altering their activity.

  • Pathways: Modulates signaling pathways by binding to specific receptor sites, thus affecting cellular functions.

Comparison with Similar Compounds

Unique Features:

  • Trifluoromethyl Group: Contributes to unique chemical stability and reactivity.

  • Phenylthio Moiety: Adds distinct sulfur-related reactivity compared to similar compounds.

Similar Compounds:
  • N-(Phenylthio)pyran Derivatives: Similar in structure but without the trifluoromethyl group.

  • Benzenesulfonamide Compounds: Contain sulfonamide groups with varying substituents for different reactivities.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S2/c20-19(21,22)15-6-8-17(9-7-15)28(24,25)23-14-18(10-12-26-13-11-18)27-16-4-2-1-3-5-16/h1-9,23H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSBPAKQAGGCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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